7-Bromo-1-benzothiophene-2-carbonyl chloride 7-Bromo-1-benzothiophene-2-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1935390-73-0
VCID: VC2761376
InChI: InChI=1S/C9H4BrClOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H
SMILES: C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)Cl
Molecular Formula: C9H4BrClOS
Molecular Weight: 275.55 g/mol

7-Bromo-1-benzothiophene-2-carbonyl chloride

CAS No.: 1935390-73-0

Cat. No.: VC2761376

Molecular Formula: C9H4BrClOS

Molecular Weight: 275.55 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1-benzothiophene-2-carbonyl chloride - 1935390-73-0

Specification

CAS No. 1935390-73-0
Molecular Formula C9H4BrClOS
Molecular Weight 275.55 g/mol
IUPAC Name 7-bromo-1-benzothiophene-2-carbonyl chloride
Standard InChI InChI=1S/C9H4BrClOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H
Standard InChI Key FNEHTZMCHNATBL-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)Cl
Canonical SMILES C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)Cl

Introduction

Chemical Identity and Basic Properties

7-Bromo-1-benzothiophene-2-carbonyl chloride is identified by the CAS number 1935390-73-0 and has the molecular formula C9H4BrClOS. This organosulfur compound belongs to the class of heterocyclic compounds containing a benzene ring fused to a thiophene ring, with additional functional groups that enhance its reactivity and synthetic utility .

The compound is characterized by the following properties:

PropertyValue
CAS Registry Number1935390-73-0
Molecular FormulaC9H4BrClOS
Molecular Weight275.55 g/mol
MDL NumberMFCD28992243
Synonyms7-Bromobenzo[b]thiophene-2-carbonyl chloride; Benzo[b]thiophene-2-carbonyl chloride, 7-bromo-

The structure features a benzothiophene core with a bromine atom at the 7-position and a carbonyl chloride group at the 2-position, creating a reactive electrophilic center that can participate in various nucleophilic substitution reactions .

Structural Characteristics

Core Structure

The benzothiophene scaffold consists of a benzene ring fused to a five-membered thiophene ring containing a sulfur atom. This bicyclic aromatic system contributes to the compound's stability while maintaining reactivity at specific positions. The 7-bromo substitution pattern is relatively uncommon compared to 5-bromo derivatives, potentially offering unique chemical and biological properties .

Functional Group Analysis

The carbonyl chloride group (-COCl) at the 2-position serves as a highly reactive acylating agent. This functional group readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, including:

  • Alcohols (forming esters)

  • Amines (forming amides)

  • Organometallic reagents (forming ketones)

  • Hydride donors (forming aldehydes)

The presence of the bromine atom provides additional synthetic versatility through potential metal-catalyzed coupling reactions, making this compound a valuable building block in organic synthesis .

Chemical Reactivity

Acylation Reactions

The primary reactivity of 7-Bromo-1-benzothiophene-2-carbonyl chloride stems from its carbonyl chloride group, which readily participates in acylation reactions. These transformations typically proceed via a nucleophilic acyl substitution mechanism:

  • Nucleophilic attack at the carbonyl carbon

  • Formation of a tetrahedral intermediate

  • Elimination of the chloride leaving group

  • Formation of the acylated product

These reactions often occur under mild conditions, making the compound suitable for the synthesis of complex molecules requiring selective functionalization .

ManufacturerProduct NumberPackagingPrice (USD)
Apollo ScientificOR111393250 mg$66
SynQuest Laboratories6H66-D-05250 mg$72
Apollo ScientificOR1113931 g$189
SynQuest Laboratories6H66-D-051 g$208
Matrix Scientific1314301 g$320

This pricing structure indicates that the compound is a specialty chemical with moderate production scale, likely synthesized for specific research and development applications rather than bulk industrial use .

Applications in Research and Industry

Pharmaceutical Synthesis

7-Bromo-1-benzothiophene-2-carbonyl chloride serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The benzothiophene scaffold appears in various bioactive molecules, and the presence of the carbonyl chloride group enables facile derivatization to access:

  • Amide derivatives with potential biological activities

  • Ester-containing compounds for drug development

  • Advanced intermediates for heterocyclic drug candidates

The ability to introduce diverse substituents at the 7-position through the bromine handle further enhances the compound's utility in medicinal chemistry .

Materials Science Applications

Benzothiophene derivatives have found applications in materials science, particularly in the development of:

  • Organic semiconductors

  • Photovoltaic materials

  • Liquid crystals

  • Fluorescent probes

The extended π-conjugation of the benzothiophene system, coupled with the functionalities present in 7-Bromo-1-benzothiophene-2-carbonyl chloride, makes it a potential precursor for materials with interesting electronic and optical properties .

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